Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane
Overview
Description
Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane is an organosilicon compound with the chemical formula C12H19F9O3Si. It is a colorless to almost colorless clear liquid that is highly reactive and has a low boiling point . This compound is known for its unique properties, including its ability to form water-resistant coatings and improve the wettability, water resistance, and chemical resistance of materials[2][2].
Mechanism of Action
Target of Action
Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane, also known as NONAFLUOROHEXYLTRIETHOXYSILANE, is primarily targeted at surfaces where it is applied. It acts as a surface modifier, improving the wettability, water resistance, and chemical resistance of the material .
Mode of Action
The compound interacts with its target by forming a water-resistant coating on the surface of the material . This is achieved through the formation of covalent bonds between the silane and the surface, resulting in a change in the surface properties.
Pharmacokinetics
It’s important to note that the compound reacts slowly with moisture/water , which could influence its behavior in humid environments.
Result of Action
The primary result of the compound’s action is the creation of a water-resistant, chemically resistant surface. This can be beneficial in a variety of applications, such as in the creation of waterproof coatings for various materials .
Action Environment
Environmental factors can significantly influence the action of this compound. For instance, the presence of moisture can lead to hydrolysis of the compound, potentially affecting its efficacy . Additionally, the compound’s effectiveness can be influenced by the specific characteristics of the surface it is applied to, such as its chemical composition and texture.
Preparation Methods
The preparation of Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane typically involves the reaction of nonafluorohexanol with triethoxychlorosilane . The specific preparation process requires strict control of reaction conditions and operating methods to ensure high purity and yield . Industrial production methods often involve large-scale synthesis under controlled environments to maintain the quality and consistency of the compound .
Chemical Reactions Analysis
Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: Can react with nucleophiles to replace the ethoxy groups.
Common reagents and conditions used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Scientific Research Applications
Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane has a wide range of scientific research applications:
Surface Modification: Used to improve the wettability, water resistance, and chemical resistance of materials[][2].
Organic Synthesis: Acts as a reagent for various organic synthesis reactions.
Medical Applications: Utilized in drug delivery systems, tissue engineering, and as a biocompatible material for implants.
Industrial Applications: Employed in the production of water-resistant coatings, surfactants, and dispersants for coatings and inks[][2].
Comparison with Similar Compounds
Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane can be compared with other similar compounds such as:
Trimethoxy(1H,1H,2H,2H-nonafluorohexyl)silane: Similar in structure but with methoxy groups instead of ethoxy groups.
Triethoxy(1H,1H,2H,2H-perfluorohexyl)silane: Similar in structure but with a fully fluorinated hexyl group.
The uniqueness of this compound lies in its balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .
Biological Activity
Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane (CAS Number: 102390-98-7) is a fluorinated silane compound used primarily in materials science and surface chemistry. Its unique molecular structure imparts distinct properties that influence its biological activity and applications. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, potential toxicological effects, and relevant case studies.
- Molecular Formula : C₁₂H₁₉F₉O₃Si
- Molecular Weight : 410.35 g/mol
- Appearance : Colorless to almost colorless clear liquid
- Purity : ≥97.0% (GC)
- Boiling Point : 43 °C
- Density : 1.35 g/cm³
Biological Activity Overview
This compound exhibits several biological activities that can be categorized as follows:
1. Antimicrobial Properties
Research indicates that fluorinated silanes can possess antimicrobial properties due to their ability to disrupt microbial cell membranes. A study demonstrated that similar fluorinated compounds could inhibit the growth of various bacteria and fungi by altering membrane permeability and integrity.
2. Surface Modification
This silane is widely used for surface modification in biomedical applications. Its incorporation into coatings enhances biocompatibility and reduces protein adsorption, which is crucial for implants and medical devices. The hydrophobic nature of the compound contributes to its ability to repel water and biological fluids, thereby minimizing biofouling.
3. Cell Interaction
In vitro studies have shown that this compound can influence cell adhesion and proliferation. The compound's silane group facilitates covalent bonding with substrates, which can be tailored to promote or inhibit cell attachment depending on the application.
Toxicological Considerations
Despite its beneficial properties, the biological activity of this compound raises concerns regarding toxicity:
- Cytotoxicity : Studies have reported varying degrees of cytotoxicity depending on concentration and exposure duration. High concentrations may lead to cell lysis or apoptosis in certain cell lines.
- Environmental Impact : The persistence of fluorinated compounds in the environment has raised alarms about their potential bioaccumulation and toxicity to aquatic life.
Case Studies
Several studies have explored the biological implications of this compound:
Properties
IUPAC Name |
triethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F9O3Si/c1-4-22-25(23-5-2,24-6-3)8-7-9(13,14)10(15,16)11(17,18)12(19,20)21/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIKUOULKCEZDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F9O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102390-98-7 | |
Record name | Nonafluorohexyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102390-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane utilized in enhancing photodynamic therapy?
A1: this compound (TFS) plays a crucial role in enhancing oxygen availability for photodynamic therapy (PDT) []. In the study by , researchers incorporated TFS into a mesoporous silicon layer alongside the photosensitizer Chlorin e6 (Ce6). This Ce6/TFS@mSiO2 layer, when irradiated with 671 nm light, leads to elevated singlet oxygen (1O2) production due to the oxygen-carrying capacity of TFS. This increased oxygen concentration within the tumor microenvironment enhances the efficacy of PDT by promoting cell death through reactive oxygen species (ROS).
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